4-Ethyl-2-phenyloxazol-5(4H)-one
Description
Historical Development of Azlactone Chemistry and the Erlenmeyer Reaction
The history of azlactone chemistry is intrinsically linked to the Erlenmeyer-Plöchl azlactone synthesis, a reaction first described by Friedrich Gustav Carl Emil Erlenmeyer in 1893. wikipedia.orgmodernscientificpress.com This reaction involves the condensation of N-acylglycines with aldehydes or ketones in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). modernscientificpress.comrsc.org The process proceeds through the cyclization of the N-acylglycine to form a 2-substituted-5-oxazolone, which then undergoes a Perkin-type condensation with the carbonyl compound. modernscientificpress.com This method provides a direct route to 4-alkylidene or 4-arylidene-2-oxazolin-5-one derivatives. modernscientificpress.com
Initially, Plöchl reported the formation of what would be later identified as an azlactone through the condensation of hippuric acid with benzaldehyde (B42025) mediated by acetic anhydride. ijprajournal.com However, it was Erlenmeyer who correctly established the structure and coined the term "azlactone". ijprajournal.com The Erlenmeyer reaction has since become a cornerstone in the synthesis of various organic compounds, including amino acids, peptides, and other heterocyclic systems. wikipedia.orgmodernscientificpress.com Over the years, numerous modifications to the original Erlenmeyer synthesis have been developed, including the use of different catalysts and reaction conditions to improve yields and expand the scope of the reaction. ijprajournal.comrsc.org
Structural Features and Isomerism of Oxazol-5(4H)-ones
The core structure of an oxazolone (B7731731) is a five-membered ring containing one nitrogen and one oxygen atom. researchgate.net Depending on the position of the carbonyl group and double bonds, oxazolones can exist in five isomeric forms: 5(4H)-oxazolones, 5(2H)-oxazolones, 2(3H)-oxazolones, 4(5H)-oxazolones, and 2(5H)-oxazolones. researchgate.netresearchgate.net Among these, the 5(4H)-oxazolone scaffold is the most extensively studied. nih.gov
Classification into Saturated and Unsaturated Forms
Oxazol-5(4H)-ones are broadly categorized into two main types: saturated and unsaturated. researchgate.net This classification is based on the nature of the bond at the C-4 position of the heterocyclic ring. researchgate.netnih.gov
Saturated oxazol-5(4H)-ones possess a single bond at the C-4 position, which is typically substituted with alkyl or aryl groups.
Unsaturated oxazol-5(4H)-ones , on the other hand, feature an exocyclic double bond at the C-4 position. rjme.ro These are often the direct products of the Erlenmeyer-Plöchl reaction. modernscientificpress.com
The properties and reactivity of saturated and unsaturated azlactones exhibit characteristic differences. researchgate.net
Tautomeric Equilibria in Oxazol-5(4H)-one Systems
Tautomerism, the interconversion of structural isomers, is a key feature of oxazol-5(4H)-one systems. researchgate.net Unsaturated azlactones can exist in equilibrium between two tautomeric forms. researchgate.net This phenomenon involves the migration of a proton and the shifting of double bonds within the molecule. The potential for proton repositioning is a known characteristic of five-membered aromatic rings containing both oxygen and nitrogen atoms, especially those with hydroxyl substituents. nih.gov The equilibrium can be influenced by factors such as the solvent environment, with the tautomeric composition potentially shifting in solution compared to the isolated state. nih.gov In some cases, hydrogen bonding with solvent molecules like water can favor specific tautomeric forms. nih.gov
General Reactivity Patterns of the Oxazolone Heterocyclic Core
The reactivity of the oxazolone ring is a cornerstone of its utility in organic synthesis. The heterocyclic core possesses multiple reactive sites, making it a versatile building block. nih.gov The C-2 and C-4 positions are particularly crucial for their diverse biological activities. core.ac.uk
Key reactivity patterns include:
Nucleophilic attack at the C-5 carbonyl group: The carbonyl group is susceptible to attack by various nucleophiles, leading to ring-opening reactions. This is a common pathway for the synthesis of α-amino acid derivatives, amides, and esters. uzh.ch
Reactions at the C-4 position: In saturated oxazolones, the protons at the C-4 position are acidic (pKa ≈ 9), allowing for deprotonation and subsequent alkylation, arylation, or aldol-type reactions. sci-hub.se For unsaturated oxazolones, the exocyclic double bond can undergo various addition reactions.
Cycloaddition reactions: The oxazolone ring can participate in cycloaddition reactions, serving as a 1,3-dipole, to form more complex heterocyclic structures like pyrroles and β-lactams. rsc.orgresearchgate.netnih.gov
Rearrangements: The Steglich rearrangement is a notable reaction involving oxazolones. researchgate.net
C-H bond activation: The oxazolone scaffold can undergo C-H bond activation, particularly with transition metals like palladium, leading to the formation of organometallic complexes and further functionalization. acs.orgacs.org
Overview of Oxazol-5(4H)-ones as Key Intermediates in Organic Synthesis
The rich and varied reactivity of oxazol-5(4H)-ones makes them highly valuable intermediates in organic synthesis. bohrium.com They serve as precursors for a wide range of important molecules. modernscientificpress.com
Applications of oxazol-5(4H)-ones as synthetic intermediates include:
Synthesis of α-Amino Acids: This is one of the most prominent applications, stemming directly from the Erlenmeyer-Plöchl synthesis. wikipedia.orgnih.gov
Peptide Synthesis: Oxazolones are "masked" amino acids and can be used in the synthesis of peptides. sci-hub.se They are known to be intermediates in certain peptide coupling methods. uzh.ch
Synthesis of Heterocycles: They are used as starting materials for the synthesis of a variety of other heterocyclic systems, such as oxazoles, β-lactams, pyrroles, imidazolines, and imidazoles. rsc.orgresearchgate.netnih.gov
Natural Product Synthesis: The versatility of the azlactone scaffold makes it a useful tool in the synthesis of natural products. sci-hub.se
Synthesis of Biologically Active Compounds: Many derivatives of oxazol-5(4H)-ones exhibit a broad spectrum of biological activities, and thus, they are key intermediates in the development of new pharmaceuticals. modernscientificpress.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
36974-43-3 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-ethyl-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-2-9-11(13)14-10(12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
FKUAKLYXSKBONR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 2 Phenyloxazol 5 4h One and Analogous Oxazolone Derivatives
Classical Erlenmeyer-Plöchl Condensation and its Modifications
The cornerstone of oxazolone (B7731731) synthesis is the Erlenmeyer-Plöchl reaction, a method that has been a mainstay for over a century. lidsen.comwikipedia.org This reaction and its subsequent modifications remain a fundamental approach for constructing the oxazolone ring.
Principles of Condensation between N-Acylglycines and Aldehydes
The Erlenmeyer-Plöchl synthesis involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of a dehydrating agent. wikipedia.orgijprajournal.com The reaction proceeds through the intramolecular cyclization of the N-acylglycine to form a 5-oxazolone intermediate. youtube.com This intermediate possesses acidic protons at the C-4 position, enabling it to react with an aldehyde in a Perkin-like condensation to yield the final 4-alkylidene or 4-arylidene-2-substituted-oxazol-5(4H)-one. wikipedia.orgbiointerfaceresearch.com
The mechanism involves the formation of an enolate from the oxazolone, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration leads to the formation of the exocyclic double bond at the 4-position of the oxazolone ring. nih.govacs.org
Conventional Catalytic Systems (e.g., Sodium Acetate (B1210297) and Acetic Anhydride)
The traditional Erlenmeyer-Plöchl reaction employs a mixture of acetic anhydride (B1165640) and anhydrous sodium acetate. ijprajournal.comacademeresearchjournals.org Acetic anhydride serves as the dehydrating agent, facilitating the initial cyclization of the N-acylglycine and the final dehydration step. lookchem.comwikipedia.org Sodium acetate acts as a basic catalyst, promoting the deprotonation of the N-acylglycine and the subsequent condensation with the aldehyde. academeresearchjournals.orgresearchgate.net
While effective, this classical system often requires stoichiometric amounts of sodium acetate and can lead to side reactions. lookchem.com Research has shown that in the presence of a solvent, catalytic amounts of sodium acetate can be used. lookchem.com The choice of aldehyde substituents can also play a significant role in the reaction's efficiency, with electron-donating groups sometimes leading to the formation of by-products due to the buildup of hippuric acid intermediates. lookchem.com
Numerous modifications to the catalytic system have been explored to improve yields and reaction conditions. These include the use of other metal acetates like zinc acetate (Zn(OCOCH₃)₂·2H₂O) and lead acetate, which has been shown to improve yields in condensations with aliphatic aldehydes. lidsen.combiointerfaceresearch.com Other catalysts such as ytterbium(III) triflate and bismuth(III) acetate have also been successfully employed. ijprajournal.comresearchgate.net
Development of Modern and Sustainable Synthetic Approaches
In recent years, a significant focus has been placed on developing more environmentally friendly and efficient methods for oxazolone synthesis. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.
Microwave-Assisted Synthesis of Oxazol-5(4H)-ones
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. nih.gov The synthesis of oxazol-5(4H)-ones is no exception. In one reported method, a mixture of hippuric acid and an aryl aldehyde in acetic anhydride was irradiated under microwaves for a short period (4-5 minutes) to produce oxazolones in good yields (70-75%) without the need for a catalyst. biointerfaceresearch.com
Other microwave-assisted procedures have utilized catalysts such as iodine. For instance, 4-substituted-2-phenyloxazol-5(4H)-ones were prepared by reacting an appropriate aldehyde with hippuric acid and acetic anhydride in the presence of 5 mol% of iodine under microwave irradiation at 90°C for 20 minutes. nih.gov This method highlights the potential for catalyst-mediated, microwave-assisted synthesis to provide rapid and efficient access to these heterocyclic compounds. nih.govacs.org
Application of Solid-Phase Catalysis (e.g., Alumina (B75360), Boric Acid-Alumina Composites)
The use of solid-phase catalysts offers several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, aligning with the principles of green chemistry. Alumina (Al₂O₃) has been successfully employed as a catalyst for the synthesis of Erlenmeyer azlactones. researchgate.netucd.ie In one approach, reacting 2-phenyl-5-oxazolone with an aldehyde in dichloromethane (B109758) using alumina as a catalyst resulted in an instantaneous reaction at room temperature, yielding both aliphatic and aromatic azlactones in moderate to high yields. researchgate.netucd.ie
A composite of boric acid and alumina has also been shown to be an effective reusable catalyst for the cyclodehydration-condensation of hippuric acid with aromatic carbonyls. biointerfaceresearch.com The reaction is typically carried out in a refluxing solvent like benzene (B151609) or toluene, and the solid catalyst can be easily removed by filtration. biointerfaceresearch.com The formation of aluminum borates from alumina and boric acid at higher temperatures (600-800°C) is a known process, resulting in refractory and corrosion-resistant materials. researchgate.netresearchgate.net This suggests the potential for creating robust and reusable catalysts for oxazolone synthesis.
Synthesis in Ionic Liquids
Ionic liquids (ILs) have gained prominence as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. bohrium.com Several studies have demonstrated the utility of ionic liquids in the synthesis of oxazol-5(4H)-ones.
For instance, the Brønsted acid ionic liquid triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et₃NH][HSO₄]) has been used to catalyze the multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones under solvent-free conditions. researchgate.nettandfonline.com This method, which also uses a catalytic amount of acetic anhydride and sodium acetate, provides excellent yields (90-99%) and allows for the recycling and reuse of the ionic liquid. tandfonline.com Another study reported a convenient and eco-friendly approach using [Et₃NH][HSO₄] as both a catalyst and a solvent, eliminating the need for toxic acetic anhydride. bohrium.com
Other ionic liquid systems have also been investigated. A cellulose-supported ionic liquid phase catalyst containing hydroxide (B78521) ions ([CellFemImi]OH) has been developed and effectively used as a heterogeneous catalyst for the cyclocondensation of aryl aldehydes with hippuric acid. rsc.org Additionally, a polyoxometalate-based dicationic ionic liquid has been employed as a powerful heterogeneous catalyst under ultrasound-assisted, solvent-free conditions, yielding excellent product yields. academie-sciences.fr
Catalyst-Free and Solvent-Free Condensation Reactions
In recent years, the development of environmentally benign synthetic methods has led to the exploration of catalyst-free and solvent-free reaction conditions for the synthesis of oxazolones. These methods offer advantages such as reduced waste, lower costs, and simplified purification processes.
One notable approach involves the mechanochemical multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. d-nb.info This method utilizes a mortar and pestle to grind a mixture of glycine (B1666218), an aromatic aldehyde, benzoyl chloride, and fused sodium acetate with a few drops of acetic anhydride at room temperature. d-nb.info This solvent-free technique provides excellent yields and high purity of the desired azlactones. d-nb.info
Another strategy is the use of microwave irradiation in the absence of a catalyst. biointerfaceresearch.com The condensation of hippuric acid with aryl aldehydes in acetic anhydride under microwave conditions for a short duration (4-5 minutes) has been shown to produce oxazolones in good yields (70-75%). biointerfaceresearch.com This method highlights the efficiency of microwave-assisted synthesis in promoting organic reactions.
Furthermore, catalyst-free ring-opening reactions of azlactones have been achieved in water microdroplets. rsc.orgnih.gov By dissolving the azlactone in a water-acetonitrile mixture and generating microdroplets via nebulization, selective cleavage of the lactone bond occurs to yield N-benzoyl derivatives without epimerization. rsc.orgnih.gov This technique demonstrates the potential of microdroplet chemistry for rapid and selective transformations.
A tandem rearrangement/aziridination/ring-expansion reaction of sulfilimines and diazo compounds provides a concise, catalyst-free synthesis of oxazol-2(3H)-ones. rsc.orgresearchgate.net This method avoids the need for high temperatures or metal catalysts, which are often required in classical synthetic routes. rsc.orgresearchgate.net
Metal-Catalyzed Synthetic Routes (e.g., Palladium, Zinc Chloride)
Metal catalysts have been extensively employed in the synthesis of oxazolones, offering high efficiency and control over the reaction.
Palladium-Catalyzed Synthesis:
Palladium catalysts have proven versatile in oxazolone synthesis. A solvent-free approach utilizing palladium(II) acetate under microwave irradiation facilitates the reaction of hippuric acid with aldehydes or ketones. biointerfaceresearch.com Bimetallic Au-Pd catalyzed systems have also been investigated using N-alkynyl carbamates as precursors, where the reaction is initiated by a gold(I)-catalyzed cycloisomerization, followed by a palladium(0)-catalyzed process. acs.orgacs.org This "catalyzed catalysis" approach allows for the synthesis of oxazolones through a sequence of oxidation addition, transmetalation, and reductive elimination steps. acs.orgacs.org Furthermore, palladium-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates with copper halides provides a route to 4-halo-oxazolones, which are valuable precursors for further functionalization through cross-coupling reactions. organic-chemistry.org
Zinc Chloride-Catalyzed Synthesis:
Anhydrous zinc chloride in the presence of acetic anhydride is an effective catalyst for the synthesis of 4-arylidene-2-phenyl oxazol-5(4H)-ones. biointerfaceresearch.com Another efficient method involves the use of zinc oxide as a catalyst for the condensation of aldehydes with N-benzoyl or N-acetyl glycine in ethanol (B145695) at room temperature, which is particularly useful for synthesizing new derivatives. researchgate.net
Room Temperature Synthesis Methodologies
The development of synthetic methods that can be performed at room temperature is highly desirable as it reduces energy consumption and simplifies experimental setups.
Several methods for the synthesis of oxazolones at room temperature have been reported. One such method involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and N-methylmorpholine (NMM) in tetrahydrofuran (B95107) (THF), which circumvents the need for acetic anhydride. rfppl.co.inbohrium.com Another approach utilizes a catalytic amount of zinc oxide in ethanol to facilitate the condensation of araldehydes and hippuric acid. scialert.net Additionally, a mechanochemical approach allows for the multicomponent synthesis of azlactones by grinding the reactants in a porcelain mortar at room temperature. d-nb.info The use of ionic liquids, such as [C6(MIm)2]2W10O32.2H2O, under ultrasonic conditions at room temperature has also been explored for the synthesis of substituted azalactones from hippuric acid and aldehydes or ketones. rfppl.co.in
Specific Synthetic Pathways to 4-Ethyl-2-phenyloxazol-5(4H)-one
While general methods for oxazolone synthesis are well-established, specific pathways to derivatives like this compound are less commonly detailed in broad reviews. The synthesis would typically follow the general principles of the Erlenmeyer-Plöchl reaction, where 2-phenylglycine (or its N-acyl derivative, hippuric acid) is reacted with propionaldehyde (B47417) in the presence of a dehydrating agent like acetic anhydride and a base such as sodium acetate.
A plausible synthetic route involves the reaction of 4-bis(methylthio)methylene-2-phenyloxazol-5-one with ethylmagnesium iodide. This reaction proceeds via a nucleophilic addition-ring-opening of the oxazolone by the Grignard reagent in a regioselective manner to form an acyclic adduct, which can then be further transformed. acs.org
Stereoselective Approaches in Oxazolone Synthesis and Derivatization
The development of stereoselective methods for the synthesis and derivatization of oxazolones is of paramount importance, as the biological activity of the resulting amino acids and other chiral molecules is often dependent on their stereochemistry.
Asymmetric Mannich-type Reactions Involving Azlactones
Asymmetric Mannich-type reactions provide a powerful tool for the synthesis of chiral α,β-diamino acid derivatives. An organocatalytic enantioselective addition of oxazolones to N-tosyl aldimines, promoted by a cinchona alkaloid ligand, affords α-disubstituted α,β-diamino acid derivatives with high enantioselectivities (up to 97% ee) and diastereoselectivities (up to >30:1 dr). nih.gov The resulting adducts can be readily converted to the corresponding protected chiral α-disubstituted α,β-diamino acids. nih.gov The use of azlactones with a propargyl substituent has also been explored in organocatalytic Mannich reactions with protected imines. researchgate.net
Dynamic Kinetic Resolution of Racemic Oxazol-5(4H)-ones
Dynamic kinetic resolution (DKR) is a highly efficient strategy for converting a racemic mixture entirely into a single enantiomer. This process combines in-situ racemization of the starting material with a kinetic resolution step. In the context of oxazol-5(4H)-ones, their acidic α-proton facilitates facile epimerization, making them ideal substrates for DKR. acs.org
Peptide-catalyzed DKR of oxazol-5(4H)-ones has emerged as a successful approach. Tetrapeptides have been developed to catalyze the methanolytic DKR of azlactones, yielding enantiomerically enriched α-amino acid methyl esters with high enantiomeric ratios. acs.orgnih.govresearchgate.net The mechanism involves the peptide catalyst creating a chiral environment that directs the approach of the alcohol nucleophile to one face of the oxazolone. researchgate.net
Thiourea-based bifunctional catalysts have also been employed for the DKR of oxazolones. researchgate.net These catalysts are proposed to activate the oxazolone through hydrogen bonding, while a tethered Lewis basic moiety directs the nucleophilic attack of the alcohol. researchgate.net
The following table provides a summary of various synthetic conditions for oxazolone derivatives:
| Starting Materials | Catalyst/Reagent | Conditions | Product Type | Reference(s) |
| Glycine, Aromatic Aldehyde, Benzoyl Chloride, Sodium Acetate | None (Mechanochemical) | Room Temperature, Grinding | 4-Arylidene-2-phenyl-5(4H)-oxazolones | d-nb.info |
| Hippuric Acid, Aryl Aldehyde | None | Microwave, 4-5 min | 4-Arylidene-2-phenyl-5(4H)-oxazolones | biointerfaceresearch.com |
| Sulfilimines, Diazo Compounds | None | Tandem Reaction | Oxazol-2(3H)-ones | rsc.orgresearchgate.net |
| Hippuric Acid, Aldehyde/Ketone | Palladium(II) Acetate | Microwave, Solvent-free | 2-Phenyl-5(4H)-oxazolones | biointerfaceresearch.com |
| N-Alkynyl Carbamates | Au(I)/Pd(0) Bimetallic | Catalyzed Catalysis | Oxazolones | acs.orgacs.org |
| Aldehydes, N-Benzoyl/N-Acetyl Glycine | Zinc Oxide | Room Temperature, Ethanol | 4-Aryl methylidene-2-phenyl/methyl-5-(4H)-oxazolone | researchgate.net |
| Hippuric Acid, Benzaldehyde (B42025) | CDMT, NMM | 75 °C, THF | 4-Benzylidene-2-phenyl-5(4H)-oxazolones | bohrium.com |
| Oxazolones, N-Tosyl Aldimines | Cinchona Alkaloid Ligand | Organocatalysis | α-Disubstituted α,β-diamino acid derivatives | nih.gov |
| Racemic Oxazol-5(4H)-ones | Tetrapeptide | Methanolysis | Enantiomerically enriched α-amino acid methyl esters | acs.orgnih.govresearchgate.net |
Peptide-Catalyzed Enantioselective Transformations
The use of peptides as catalysts in enantioselective transformations represents a significant advancement in asymmetric synthesis, drawing inspiration from the intricate catalytic machinery of enzymes. nih.gov These short-chain amino acid polymers can create a chiral microenvironment that facilitates stereoselective reactions, offering a modular and tunable platform for catalyst design. nih.govmdpi.com In the context of oxazolone chemistry, peptide catalysts have been effectively employed in the dynamic kinetic resolution (DKR) of racemic oxazol-5(4H)-ones to produce enantiomerically enriched α-amino acid derivatives. acs.orgresearchgate.netnih.govacs.org
The principle behind this approach lies in the anomalously acidic nature of the α-proton of the oxazolone ring (pKa ≈ 9), which allows for easy epimerization through an aromatic oxazole (B20620) enol intermediate. acs.orgresearchgate.netacs.org A chiral peptide catalyst can then selectively react with one of the rapidly equilibrating enantiomers of the oxazolone, leading to a product with high enantiomeric excess. acs.orgresearchgate.netacs.org This process is governed by the Curtin-Hammett principle, where the product distribution is determined by the difference in the diastereomeric transition state energies. researchgate.net
Research Findings
A notable study by Metrano and Miller detailed the development of a tetrapeptide catalyst for the methanolytic dynamic kinetic resolution of various oxazol-5(4H)-ones. acs.orgresearchgate.netnih.gov Their research led to the optimization of a tetrapeptide that demonstrated high levels of enantioinduction, particularly for oxazolones with benzylic-type substituents. acs.orgresearchgate.netnih.gov
Initial screenings identified a promising archetypal β-hairpin peptide catalyst. acs.org Subsequent optimization, including the modification of the C-terminal protecting group from a methyl ester to a dimethyl amide, significantly improved the conversion and enantiomeric ratio (er). acs.orgacs.org The optimized tetrapeptide catalyst was found to be effective in the methanolysis of a range of oxazolones, affording the corresponding methyl ester products with enantiomeric ratios from 88:12 to 98:2. acs.orgresearchgate.netnih.gov
The general reaction conditions involved reacting the oxazolone with the peptide catalyst (at a loading of 20 mol %) and methanol (B129727) (5 equivalents) in a suitable solvent at 4 °C for 24 hours. acs.org The conversion was determined by ¹H NMR spectroscopy, and the enantiomeric ratios were analyzed using chiral High-Performance Liquid Chromatography (HPLC). acs.org
The table below summarizes the results for the peptide-catalyzed methanolytic DKR of various oxazolone derivatives as reported in the study.
| Oxazolone Derivative | Catalyst | Solvent | Conversion (%) | Enantiomeric Ratio (S:R) |
| 2-Phenyl-4-benzyloxazol-5(4H)-one | Tetrapeptide 9k | 1,4-Dioxane | 47 | 76:24 |
| 2-Phenyl-4-benzyloxazol-5(4H)-one | Optimized Tetrapeptide | 1,4-Dioxane | >95 | 95:5 |
| 4-(2-Furylmethyl)-2-phenyloxazol-5(4H)-one | Optimized Tetrapeptide | 1,4-Dioxane | >95 | 93:7 |
| 4-(1-Naphthylmethyl)-2-phenyloxazol-5(4H)-one | Optimized Tetrapeptide | 1,4-Dioxane | >95 | 98:2 |
| 4-Isobutyloxazol-5(4H)-one | Optimized Tetrapeptide | 1,4-Dioxane | 65 | 88:12 |
| 4-Isopropyloxazol-5(4H)-one | Optimized Tetrapeptide | 1,4-Dioxane | 55 | 89:11 |
Data sourced from Metrano, A. J., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(4), 1542–1554. acs.org
The mechanism of this peptide-catalyzed process was investigated through truncation studies and competition experiments, which, along with high-field NOESY analysis, helped to elucidate the solution-phase structure of the peptide and propose a plausible model for catalysis. acs.orgresearchgate.netnih.gov The study suggests that the β-hairpin conformation of the peptide, along with the potential for bifunctional catalysis through hydrogen bonding from backbone amides, contributes to the observed enantioselectivity. acs.org
While the specific transformation of this compound was not explicitly detailed in this key study, the successful application of the tetrapeptide catalyst to other 4-alkyl-substituted oxazolones, such as 4-isobutyl and 4-isopropyl derivatives, strongly suggests its potential applicability to the ethyl analogue. The structural and electronic similarities would predict a comparable level of enantioselectivity under the optimized reaction conditions.
Further research in the broader field of organocatalysis has explored other peptide-based systems and alternative enantioselective transformations of oxazolones, including Michael additions and α-sulfenylation reactions, highlighting the versatility of oxazolones as synthons for asymmetric synthesis. acs.orgresearchgate.netresearchgate.net
Chemical Reactivity and Mechanistic Investigations of Oxazol 5 4h Ones
Ring-Opening Reactions: Pathways and Selectivity
The oxazolone (B7731731) ring is prone to cleavage by various nucleophiles, leading to the formation of α-amino acid derivatives. This reactivity is central to the synthetic utility of oxazolones.
The reaction of 4-alkyl-2-phenyloxazol-5(4H)-ones with alcohols, or alcoholysis, results in the formation of α-benzamido acid esters. This transformation is a key step in the synthesis of non-proteinogenic α-amino acid esters. acs.org The process is typically catalyzed by either acid or base, which activates the carbonyl group or the alcohol, respectively.
The generally accepted mechanism involves the nucleophilic attack of the alcohol on the C-5 carbonyl carbon of the oxazolone ring. This leads to a tetrahedral intermediate which then undergoes ring opening to yield the corresponding ester. The rate of this reaction can be influenced by the nature of the alcohol and the substituents on the oxazolone ring.
Table 1: Representative Alcoholysis Reactions of 4-Alkyl-2-phenyloxazol-5(4H)-ones
| Oxazolone Reactant | Alcohol | Product | Catalyst/Conditions | Reference |
| 4-Methyl-2-phenyloxazol-5(4H)-one | Methanol (B129727) | Methyl 2-benzamido-propanoate | Peptide catalyst | acs.org |
| 4-Isopropyl-2-phenyloxazol-5(4H)-one | Benzyl (B1604629) alcohol | Benzyl 2-benzamido-3-methylbutanoate | Lewis Acid | researchgate.net |
| 4-sec-Butyl-2-phenyloxazol-5(4H)-one | Ethanol (B145695) | Ethyl 2-benzamido-3-methylpentanoate | Base | researchgate.net |
It is important to note that the 4-alkyl substituent, such as the ethyl group in 4-ethyl-2-phenyloxazol-5(4H)-one, can influence the steric hindrance around the reaction center, potentially affecting the reaction rate.
Aminolysis of 4-alkyl-2-phenyloxazol-5(4H)-ones with primary or secondary amines provides a direct route to the corresponding α-benzamido amides. This reaction is a valuable tool for peptide synthesis and the creation of diverse amide libraries. The mechanism is analogous to alcoholysis, involving the nucleophilic attack of the amine on the C-5 carbonyl, followed by ring opening of the tetrahedral intermediate.
The reaction of 4-anilinomethylene-2-phenyl-2-oxazolin-5-one with various amines has been shown to proceed readily, indicating the susceptibility of the oxazolone ring to aminolytic cleavage. iarjset.com While this example involves a C-4 unsaturated derivative, the fundamental reactivity of the C-5 carbonyl group is similar in 4-alkyl substituted oxazolones.
Table 2: Examples of Aminolysis with Oxazolone Derivatives
| Oxazolone Derivative | Amine | Product | Conditions | Reference |
| 4-Anilinomethylene-2-phenyl-2-oxazolin-5-one | Aniline | N-Phenyl-2-benzamido-3-(phenylamino)acrylamide | Reflux | iarjset.com |
| 4-Alkyl-2-phenyloxazol-5(4H)-one (general) | Primary Amine (R'-NH2) | N'-R'-2-benzamido-alkanamide | Not specified | General knowledge |
| 4-Alkyl-2-phenyloxazol-5(4H)-one (general) | Secondary Amine (R'2NH) | N',N'-di-R'-2-benzamido-alkanamide | Not specified | General knowledge |
The nucleophilicity of the amine plays a crucial role in the reaction rate, with more nucleophilic amines generally reacting faster.
Hydrolysis of 4-alkyl-2-phenyloxazol-5(4H)-ones, typically under acidic or basic conditions, leads to the formation of the corresponding N-benzoyl-α-amino acid. This reaction is essentially the reverse of the cyclization step used to form the oxazolone from the amino acid.
Base-catalyzed hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones has been studied, and the reaction was found to be first order in both the substrate and the hydroxide (B78521) ion. researchgate.net The proposed mechanism involves the addition of a hydroxide ion to the carbonyl group to form a tetrahedral intermediate, which then undergoes ring opening. researchgate.net Although this study was on a C-4 unsaturated system, the fundamental mechanistic pathway of nucleophilic attack at the C-5 carbonyl is expected to be the same for this compound.
The stability of the oxazolone ring towards hydrolysis is a critical factor in its application in synthesis, and conditions are often chosen to minimize this side reaction when other transformations are desired.
Cycloaddition Reactions of Oxazolone Derivatives
While cycloaddition reactions are a prominent feature of oxazolone chemistry, they are most commonly observed in derivatives with an exocyclic double bond at the C-4 position, such as 4-arylidene-2-phenyloxazol-5(4H)-ones. These unsaturated systems can act as dienophiles or dipolarophiles. For instance, [2+2+2] cycloaddition reactions of 4-aryliden-2-phenyl-5(4H)-oxazolones have been reported. researchgate.net Similarly, 1,3-dipolar cycloadditions are a well-established reaction class for these unsaturated derivatives. wikipedia.orgnih.govyok.gov.tr
In contrast, this compound lacks this exocyclic double bond and is therefore generally not expected to participate in these types of cycloaddition reactions as the diene or dienophile component. However, the tautomeric 5-hydroxyoxazole form could potentially act as a 1,3-dipole, but this reactivity is not widely reported for simple 4-alkyl derivatives. Some oxazoles can function as dienes in Diels-Alder reactions, but this typically refers to the fully aromatic oxazole (B20620) ring, not the 5(4H)-one tautomer. thieme-connect.de
Dimerization and Self-Condensation Reactions
Oxazolones can undergo dimerization reactions under specific conditions. For example, some 4-cycloalkylidene-oxazol-5(4H)-ones have been observed to photodimerize in the solid state to form 1,3-diazetidines. While this specific reaction involves a C-4 exocyclic double bond, it highlights a potential pathway for dimerization involving the C=N bond of the oxazolone ring.
More relevant to this compound is the potential for self-condensation. The presence of an acidic proton at the C-4 position allows for the formation of an enolate intermediate. This enolate can then act as a nucleophile, attacking the electrophilic C-5 carbonyl of another oxazolone molecule. This type of self-condensation would lead to a dimeric product. However, specific studies detailing the self-condensation of this compound are not prevalent in the literature.
Other Chemical Transformations (e.g., Friedel-Crafts type reactions)
The Friedel-Crafts reaction is a fundamental method for the alkylation and acylation of aromatic rings. pressbooks.pubbeilstein-journals.org In the context of oxazolones, Friedel-Crafts reactions are more commonly employed in their synthesis rather than as a reaction of the oxazolone ring itself. For example, the acylation of an aromatic compound can be a step in the preparation of a precursor to an oxazolone. researchgate.net
Direct Friedel-Crafts reactions on the 2-phenyl group of this compound are conceivable, as the phenyl ring can undergo electrophilic aromatic substitution. However, the reaction conditions, which typically involve strong Lewis acids, might also promote undesired side reactions involving the oxazolone ring itself, such as ring opening or polymerization. There are reports of aza-Friedel-Crafts reactions for the synthesis of quaternary α-amino esters, which involve the reaction of an imine with an arene. nih.gov While not a direct reaction of the oxazolone, it demonstrates a related transformation. Acylation of 2-phenyloxazol-5(4H)-one can lead to a mixture of O- and C-acylated products. thieme-connect.de
Detailed Mechanistic Insights into Oxazolone Reactivity
The reactivity of oxazol-5(4H)-ones, including this compound, is a subject of significant interest due to their role as intermediates in peptide synthesis and their utility in forming a variety of other heterocyclic and acyclic compounds. researchgate.netnih.gov Their chemical behavior is governed by several key structural and electronic features, which dictate the pathways of their reactions.
Influence of Tautomerism on Reaction Mechanisms
A critical aspect influencing the reactivity of this compound is its ability to undergo tautomerization. Oxazol-5(4H)-ones exist in a dynamic equilibrium between the keto form (the oxazolone itself) and an enol form, which is an aromatic oxazole. researchgate.netnih.gov While theoretical studies on various C2- and C4-substituted azlactones indicate that the keto tautomer is overwhelmingly predominant in solution, the existence of the enol tautomer is crucial for understanding its reaction mechanisms. nih.gov The enol form possesses a distinctly aromatic character, which contributes to the stability of the conjugate base upon deprotonation. researchgate.netnih.gov
This keto-enol tautomerism allows 5(4H)-oxazolones to exhibit diverse chemical behavior. For instance, they can function as tautomeric 1,3-dipoles in cycloaddition reactions. biointerfaceresearch.com Furthermore, through the formation of resonance-stabilized anions (enolates), they can react with various electrophiles at the C-4 position. biointerfaceresearch.com The chemistry of these compounds is often dominated by ring-opening reactions rather than processes that would maintain the ring structure, a testament to the reactivity of the carbonyl group and the inherent strain in the five-membered ring. biointerfaceresearch.com
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Structure | Characteristics |
| Keto Form | This compound | Predominant species in equilibrium; contains a chiral center at C-4. nih.gov |
| Enol Form | 4-Ethyl-5-hydroxy-2-phenyloxazole | Aromatic oxazole structure; key to understanding acidity and reactivity. researchgate.netnih.gov |
| Enolate Anion | Resonance-stabilized anion | Formed upon deprotonation; reacts with electrophiles at C-4. biointerfaceresearch.com |
Significance of the α-Proton Acidity in Epimerization and Reaction Initiation
The proton at the C-4 position of the oxazolone ring, known as the α-proton, is notably acidic. researchgate.net For oxazol-5(4H)-ones in general, the pKa of this proton is estimated to be around 9. nih.govacs.orgacs.org This "anomalous" acidity is a direct consequence of the stabilization of the resulting conjugate base. acs.orgacs.org Deprotonation at the α-carbon leads to the formation of a resonance-stabilized enolate, which has significant aromatic character, contributing to its stability. nih.gov
This facile deprotonation is the primary reason for the easy racemization (epimerization) of optically active oxazolones derived from chiral α-amino acids. acs.orgcdnsciencepub.com The removal and re-addition of the α-proton can occur with loss of stereochemical information at the C-4 center. This process is a major concern in peptide synthesis where maintaining chiral purity is essential. rsc.org
Reaction Kinetic Studies
Kinetic studies on various 2,4-disubstituted-5(4H)-oxazolones provide valuable insights into the factors governing their reactivity. While specific kinetic data for this compound is not extensively documented, studies on closely related analogues reveal important trends.
The kinetics of racemization and hydrolysis of compounds like 4-methyl-2-phenyl-oxazol-5(4H)-one have been investigated. rsc.org These studies show that under neutral and basic conditions, both racemization (via ionization) and hydrolysis (ring opening) are competitive reactions with comparable rate constants in aqueous solutions. rsc.org However, in solvents with lower dielectric constants, the rate of ionization significantly surpasses the rate of ring opening. rsc.org This highlights the crucial role of the solvent in dictating the reaction pathway.
Kinetic studies on the racemization of a series of 2,4-disubstituted-5(4H)-oxazolones have demonstrated that the reaction rate is governed by a combination of electronic and steric effects. cdnsciencepub.com
Electronic Effects: The nature of the substituent at the C-2 position influences the rate of racemization. Electron-withdrawing groups at C-2 can stabilize the enolate intermediate, thus increasing the rate. For this compound, the phenyl group at C-2 plays a significant electronic role.
Steric Effects: The substituent at the C-4 position exerts a steric influence on the approach of the base that abstracts the α-proton. The ethyl group at C-4 of the title compound will have a distinct steric profile compared to other alkyl or benzyl groups. cdnsciencepub.com
The kinetics of aminolysis have also been studied for unsaturated (Z)-4-arylidene-2-phenyl-5(4H)-oxazolones. cdnsciencepub.com These reactions were found to follow complex kinetics, often exhibiting both second-order (solvent-catalyzed) and third-order (amine-catalyzed) pathways, depending on the solvent. cdnsciencepub.com Such studies underscore the mechanistic complexity of reactions involving the oxazolone ring.
Table 2: Representative Kinetic Data for Related Oxazolone Reactions
| Reaction | Oxazolone Substrate | Conditions | Kinetic Observation | Reference |
| Racemization & Hydrolysis | 4-Methyl-2-phenyl-oxazol-5(4H)-one | Aqueous solution (neutral/basic) | Ionization and ring-opening occur at similar rates. | rsc.org |
| Racemization | 2,4-disubstituted-5(4H)-oxazolones | Various solvents, with/without tertiary amines | Racemization is governed by electronic effects at C-2 and steric effects at C-4. | cdnsciencepub.com |
| Aminolysis | (Z)-4-arylidene-2-phenyl-5(4H)-oxazolones | Dioxane, Ethanol | Follows concurrent second-order and third-order kinetics. | cdnsciencepub.com |
These kinetic investigations collectively demonstrate that the reactivity of this compound is a nuanced interplay of its tautomeric equilibrium, the acidity of its α-proton, and the specific reaction conditions employed.
Applications in Advanced Organic Synthesis and Materials Chemistry
Strategic Precursors for α-Amino Acids and Peptide Building Blocks
The oxazolone (B7731731) ring system is a well-established template for the synthesis of α-amino acids. researchgate.netajrconline.org The reactivity of the C-4 position, which is rendered acidic by the adjacent carbonyl group and the delocalization of the resulting anion into the oxazole (B20620) ring, allows for the introduction of various substituents. acs.org This makes 4-ethyl-2-phenyloxazol-5(4H)-one a valuable starting material for creating both natural and unnatural amino acid derivatives.
Enantiomerically Enriched α-Amino Acid Synthesis from Oxazolones
The synthesis of enantiomerically pure α-amino acids is of paramount importance in medicinal chemistry and drug development. Oxazolones, including 4-alkyl-2-phenyloxazol-5(4H)-ones, are key intermediates in dynamic kinetic resolution processes to obtain enantiomerically enriched α-amino acid derivatives. acs.org This method takes advantage of the facile racemization of the C-4 position through enolization, allowing for the conversion of a racemic mixture into a single desired enantiomer. acs.org
Catalytic enantioselective methods have been developed for the synthesis of a broad range of α-amino acids. organic-chemistry.org For instance, peptide-catalyzed methanolytic dynamic kinetic resolution of oxazolones has been shown to produce methyl ester products with high enantiomeric ratios. acs.org While much of the research has focused on oxazolones with benzylic substituents, the principles can be extended to 4-alkyl derivatives like this compound. The general approach involves the use of a chiral catalyst that selectively reacts with one enantiomer of the rapidly equilibrating oxazolone, leading to an enantiomerically enriched product.
Table 1: General Scheme for Enantioselective Synthesis of α-Amino Acid Derivatives
| Reactant | Catalyst/Reagent | Product | Enantiomeric Ratio (er) |
| Racemic this compound | Chiral Catalyst (e.g., peptide catalyst), Alcohol | Enantiomerically enriched α-amino acid ester | Potentially high (e.g., up to 98:2 for related substrates) acs.org |
Access to Nonproteinogenic Amino Acid Derivatives
Nonproteinogenic amino acids, which are not found in the genetic code, are crucial components of many pharmaceuticals and bioactive peptides. gla.ac.uk The versatility of the oxazolone scaffold provides a powerful platform for the synthesis of these unique building blocks. researchgate.netgla.ac.uk Starting from this compound, various synthetic transformations can be employed to introduce diverse functionalities, leading to a wide array of non-standard amino acid derivatives.
The general strategy involves the reaction of the enolized oxazolone with different electrophiles to introduce novel side chains at the C-4 position. Subsequent hydrolysis or alcoholysis of the resulting substituted oxazolone yields the desired nonproteinogenic α-amino acid. This approach allows for the creation of amino acids with unique steric and electronic properties for incorporation into peptides and other complex molecules.
Versatile Building Blocks for Diverse Heterocyclic Scaffolds
The reactivity of this compound extends beyond its use as an amino acid precursor. The strained ring and multiple reactive sites make it an excellent starting material for the synthesis of a variety of other heterocyclic systems. researchgate.netbohrium.com
Synthesis of Oxazoles
Oxazole rings are present in numerous natural products and pharmacologically active compounds. Substituted oxazoles can be synthesized from 4-alkyl-2-phenyloxazol-5(4H)-one precursors. One common method involves the ring-opening of the oxazolone followed by cyclization. For example, reaction with nucleophiles can open the lactone ring, and subsequent intramolecular reactions can lead to the formation of a stable, aromatic oxazole ring. acs.org
Formation of β-Lactams
The β-lactam ring is a core structural feature of penicillin and cephalosporin (B10832234) antibiotics. The synthesis of β-lactams can be achieved through various methods, and oxazolones can serve as precursors in certain synthetic routes. While direct conversion of this compound to a β-lactam is not a standard named reaction, the functionalities present in the oxazolone ring can be manipulated through multi-step sequences to construct the desired four-membered ring. For instance, the Kinugasa reaction provides a route to 4-substituted β-lactams from nitrones and terminal alkynes, showcasing a different approach to this important heterocyclic core. organic-chemistry.org
Construction of Pyrroles, Imidazolines, Pyrrolines, and Imidazoles
The versatility of this compound is further demonstrated by its ability to be transformed into a range of five-membered nitrogen-containing heterocycles.
Pyrroles: The synthesis of substituted pyrroles can be achieved from oxazolone derivatives. researchgate.netrsc.org One approach involves the reaction of an oxazolone with an appropriate dienophile in a cycloaddition reaction, followed by rearrangement and aromatization to furnish the pyrrole (B145914) ring.
Imidazolines and Imidazoles: Imidazoles and their partially saturated analogs, imidazolines, are prevalent in medicinal chemistry. semanticscholar.org The reaction of 4-substituted-2-phenyloxazol-5(4H)-ones with various nitrogen-containing nucleophiles can lead to the formation of these heterocyclic systems. For example, condensation with primary amines or their equivalents can lead to ring-opening and subsequent recyclization to form imidazolones, which can be further converted to imidazoles. mdpi.comglobalresearchonline.netresearchgate.netnih.gov
Pyrrolines: 1-Pyrrolines are another class of heterocycles accessible from oxazolone precursors. ajrconline.org These can be synthesized through Michael addition reactions followed by intramolecular cyclization and condensation. ajrconline.org
Table 2: Heterocyclic Scaffolds from this compound
| Target Heterocycle | General Reaction Type | Key Reagents |
| Oxazole | Ring-opening/Cyclization | Nucleophiles, Dehydrating agents |
| β-Lactam | Multi-step synthesis | Various reagents for ring construction |
| Pyrrole | Cycloaddition/Rearrangement | Dienophiles |
| Imidazoline/Imidazole | Condensation/Recyclization | Amines, Ammonia equivalents |
| Pyrroline | Michael Addition/Cyclization | Michael acceptors |
Synthesis of Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridinones)
4-Alkylidene-2-phenyloxazol-5(4H)-ones, which are structurally analogous to and can be derived from this compound, are pivotal starting materials for constructing a variety of fused heterocyclic systems. Their ability to react with binucleophiles has paved the way for novel synthetic routes to medicinally important scaffolds.
A significant application is in the synthesis of imidazo[1,2-a]pyridin-2-one derivatives. researchgate.net A novel and efficient method involves the reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine. researchgate.net This reaction, often facilitated by microwave irradiation in a solvent like ethylene (B1197577) glycol, proceeds as a cascade process to furnish 3-(arylmethyl)-3-(benzoylamino)imidazo-[1,2-a]pyridin-2(3H)-ones. researchgate.net This method is valued for its operational simplicity, the accessibility of starting materials, and its broad applicability. researchgate.net
The versatility of the oxazolone core extends to the synthesis of other fused systems. For instance, reactions with enamines derived from ethyl acetoacetate (B1235776) yield 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. researchgate.net These intermediates can be subsequently cyclized using phosphorus oxychloride to form oxazolo[5,4-b]pyridine (B1602731) derivatives, another class of fused heterocycles. researchgate.net Furthermore, 2-phenyl-4-benzylidene-5(4H)-oxazolones have been successfully employed as precursors for a range of fused compounds, including imidazo[4,3-b]benzimidazoles and imidazo[1,5-b]1,2,4-triazoles, highlighting the broad synthetic utility of the oxazolone template. researchgate.net
Role in Diversity-Oriented Synthesis (DOS) Strategies
Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient and simultaneous creation of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. scispace.com Oxazol-5(4H)-ones are exceptional platforms for DOS due to their multiple reactive sites, which allow for the generation of diverse molecular frameworks from a common starting material. nih.govnih.gov
The oxazolone ring serves as a general template for the synthesis of various heterocyclic scaffolds. nih.gov Microwave-assisted, diversity-oriented one-pot syntheses have been developed using 4-arylidene-2-phenyloxazol-5(4H)-ones and a wide range of amines to produce structurally diverse dipeptide analogues in high yields and short reaction times. researchgate.net This approach showcases the power of using the oxazolone core to rapidly generate libraries of complex molecules.
An example of a DOS strategy involves the condensation of N-alkylhydroquinoline-6-carbaldehydes with hippuric acid to produce 2-aryl-4-arylidene-5(4H)-oxazolones. preprints.orgnih.gov These intermediates are then reacted with other building blocks to create a diverse collection of linear and fused heterocyclic systems, demonstrating how a single core structure can be elaborated into a library of distinct compounds. preprints.orgnih.gov The ability to systematically vary building blocks, stereochemistry, and the molecular framework is a central tenet of DOS, and the oxazolone scaffold provides an ideal starting point for such explorations. scispace.com
Functionalization Chemistry at C-2 and C-4 Positions for Molecular Complexity
The molecular complexity and biological activity of oxazolone derivatives are heavily influenced by the substituents at the C-2 and C-4 positions. researchgate.netbohrium.com These positions are crucial for directing the reactivity of the molecule and for establishing key interactions in biological systems. Consequently, the development of methods to functionalize these sites is a major focus of synthetic chemistry.
The C-4 position is particularly important as it is readily functionalized. The classic Erlenmeyer-Plochl reaction, which condenses an N-acylglycine (like hippuric acid, which provides the 2-phenyl group) with an aldehyde or ketone, introduces a substituent at the C-4 position. nih.gov For this compound, this would involve using butanal or a related precursor. This C-4 substituent dramatically influences the subsequent chemistry, particularly the nucleophilic attack that opens the oxazolone ring. nih.gov
More advanced strategies have been developed to introduce diverse functionalities. For example, 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been used as a versatile template. acs.org The ketene (B1206846) S,S-acetal at the C-4 position can be reacted with various nucleophiles. Subsequent intramolecular cyclization and further transformations of the resulting 5-(methylthio) group allow for the synthesis of a wide array of 2-phenyl-4,5-functionalized oxazoles, demonstrating a powerful strategy for building molecular complexity from a C-4 functionalized precursor. acs.org Direct functionalization routes, such as the metalation of related oxazoline (B21484) systems, also provide a convenient pathway to 2,4-bifunctionalized oxazoles. acs.org
Utilization in Biosensor Coupling and Photosensitive Composition Devices for Proteins (focus on chemical application)
Beyond their role as synthetic intermediates for bioactive molecules, 2-phenyl-5(4H)-oxazolones have found significant applications in materials science and bio-organic chemistry. They are recognized as important heterocyclic precursors for biosensor coupling and in the formulation of photosensitive composition devices for proteins. researchgate.netwjpsonline.comnih.govbiointerfaceresearch.combiointerfaceresearch.com
The chemical reactivity of the oxazolone ring is central to these applications. The ring can be opened by nucleophiles, such as the amine groups present on the surface of proteins. This reactivity allows the oxazolone moiety to act as a covalent linker, attaching other functional molecules (like dyes or reporter groups) to proteins. This coupling chemistry is fundamental to the design of biosensors, where a specific binding event is translated into a detectable signal. wjpsonline.comnih.gov
In the context of photosensitive compositions, the oxazolone core can be part of a larger molecule that undergoes a chemical or physical change upon exposure to light. biointerfaceresearch.com This property allows for applications such as photolithography or the controlled release of substances from a protein-polymer matrix. The oxazolone's ability to participate in these reactions makes it a valuable component in the design of advanced, functional materials for bio-applications. biointerfaceresearch.com
Computational and Theoretical Studies on Oxazol 5 4h One Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and energetics of oxazol-5(4H)-one derivatives. dergipark.org.trmdpi.com These calculations provide valuable information about the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.
DFT methods, such as B3LYP, have been successfully used to optimize the molecular geometry of oxazolone (B7731731) systems in the ground state. dergipark.org.tr These optimized geometries provide a theoretical model of the molecule's three-dimensional shape, including bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. dergipark.org.tr
Furthermore, quantum chemical calculations are used to determine key energetic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which can influence its color and photochemical behavior.
The stability of different isomers and conformers can also be assessed by comparing their calculated total energies. This is crucial for understanding which molecular arrangements are most likely to be present under given conditions.
Table 1: Representative Quantum Chemical Calculation Applications for Oxazol-5(4H)-one Systems
| Calculation Type | Information Obtained | Relevance to 4-Ethyl-2-phenyloxazol-5(4H)-one |
| Geometric Optimization | Bond lengths, bond angles, dihedral angles | Predicts the most stable 3D structure. |
| HOMO-LUMO Analysis | Energy levels of frontier molecular orbitals, energy gap | Provides insight into electronic transitions and reactivity. |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for electrophilic and nucleophilic attack | Identifies reactive sites on the molecule. dergipark.org.tr |
| Total Energy Calculations | Relative stability of isomers and conformers | Determines the most energetically favorable molecular forms. |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational methods are powerful tools for predicting and interpreting the spectroscopic data of oxazol-5(4H)-ones, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.net These predictions are based on the calculated electronic environment around each atom in the optimized molecular structure. By comparing the theoretically predicted spectrum with the experimental one, chemists can confirm the structure of the synthesized compound. researchgate.net For this compound, computational models would predict specific chemical shifts for the protons and carbons of the ethyl group, the phenyl ring, and the oxazolone core.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. nih.gov This calculation simulates the electronic transitions between molecular orbitals that occur when a molecule absorbs UV or visible light. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. upi.edu These theoretical spectra can be used to understand the origin of the observed colors of oxazolone derivatives and how structural modifications, such as the introduction of an ethyl group, affect their absorption properties. azooptics.com The λmax value is indicative of the energy required for electronic transitions, often from the HOMO to the LUMO. azooptics.com
Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for Related Oxazolones
| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |
| ¹H NMR | Chemical Shifts (ppm) | Assignment of protons in the molecule. researchgate.net |
| ¹³C NMR | Chemical Shifts (ppm) | Assignment of carbons in the molecule. researchgate.net |
| UV-Vis (TD-DFT) | λmax (nm), Oscillator Strength | Position and intensity of absorption bands. upi.edu |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (e.g., C=O, C=N). researchgate.net |
Mechanistic Modeling: Transition State Analysis and Reaction Pathway Elucidation
Theoretical modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving oxazol-5(4H)-ones. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.
A key aspect of mechanistic modeling is the location and characterization of transition states. A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. DFT calculations can be used to find the geometry and energy of these transition states. mdpi.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.
For reactions such as the Erlenmeyer-Plöchl synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones, computational modeling can help to understand the step-by-step process of bond formation and breaking. farmaciajournal.com This includes modeling the initial condensation, the cyclization to form the oxazolone ring, and any subsequent reactions. For this compound, this would involve modeling the reaction of N-benzoylglycine with propionaldehyde (B47417) and a dehydrating agent.
Furthermore, computational studies can investigate the role of catalysts in these reactions, showing how they lower the activation energy and facilitate the reaction.
Theoretical Investigations of Structure-Reactivity Relationships
Computational chemistry provides a framework for establishing quantitative structure-reactivity relationships (QSRR). By systematically varying the structure of the oxazol-5(4H)-one molecule in silico and calculating relevant electronic and steric parameters, it is possible to build models that predict the reactivity of new, unsynthesized compounds.
For this compound, theoretical investigations can explore how the ethyl group at the 4-position influences the reactivity of the oxazolone ring. The ethyl group, being an electron-donating group, can affect the electron density at the various reactive sites within the molecule. For instance, it can influence the susceptibility of the carbonyl group to nucleophilic attack or the reactivity of the C4-C5 double bond in addition reactions.
Studies on related compounds have shown that the nature of the substituent at the C4 position is a key determinant of the biological and chemical properties of oxazolones. Computational models can quantify this influence by calculating parameters such as atomic charges, frontier orbital energies, and steric descriptors.
Conformational Analysis and Stereochemical Insights from Computational Methods
The three-dimensional arrangement of atoms in a molecule, its conformation, can have a significant impact on its properties and reactivity. Computational methods are widely used to perform conformational analysis, identifying the most stable conformers and the energy barriers between them.
For this compound, the ethyl group can rotate around the single bond connecting it to the oxazolone ring. Computational modeling can determine the preferred rotational orientation (conformer) and the energy required for this rotation. This is important for understanding how the molecule interacts with other molecules, such as in a biological system or in the solid state.
Furthermore, if a chiral center is present, as is the case for this compound at the C4 position, computational methods can be used to study the properties of the different stereoisomers (enantiomers). This includes calculating their relative energies and predicting their chiroptical properties, such as their optical rotation. These theoretical predictions can be invaluable for assigning the absolute configuration of experimentally isolated stereoisomers. DFT calculations can also shed light on the stereoselectivity of reactions that produce these chiral centers. dergipark.org.tr
Future Directions and Emerging Research Avenues in Oxazol 5 4h One Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of sophisticated catalytic systems is central to modern organic synthesis, aiming for reactions that are not only faster but also more selective and environmentally benign. For oxazol-5(4H)-ones, research is moving beyond traditional methods toward novel catalysts that offer unprecedented control over reactivity and stereochemistry.
Recent studies have highlighted the use of unconventional catalysts such as H2O2-promoted fly ash, a waste material, for the synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one, demonstrating a commitment to greener chemistry. ut.ac.ir Similarly, palladium(II) acetate (B1210297) has been employed as a catalyst under solvent-free microwave conditions, offering excellent yields and short reaction times. researchgate.net
A significant frontier is in asymmetric catalysis to control the stereochemistry at the C4 position. A notable development is the use of short peptides as catalysts for the dynamic kinetic resolution (DKR) of oxazolones. acs.org For instance, a specific tetrapeptide has been shown to catalyze the methanolysis of various oxazolones, yielding enantiomerically enriched α-amino acid methyl esters with high selectivity (up to 98:2 er). acs.org This approach takes advantage of the acidity of the oxazolone's α-proton to achieve rapid racemization, allowing for the conversion of a racemic starting material into a single, desired enantiomer of the product. acs.org These peptide-based catalysts operate through mechanisms involving bifunctional activation and intricate catalytic triads, showcasing a move towards enzyme-mimetic systems. acs.org
| Catalyst System | Substrate Type | Key Advantages | Research Finding |
| Tetrapeptides | Racemic oxazol-5(4H)-ones | High enantioselectivity in dynamic kinetic resolution | Produces enantiomerically enriched α-amino acid esters (up to 98:2 er). acs.org |
| Palladium(II) Acetate | Hippuric acid and aldehydes | High yields, solvent-free conditions, speed | Efficient synthesis of unsaturated 5(4H)-oxazolones via microwave irradiation. researchgate.net |
| H2O2 Promoted Fly Ash | Hippuric acid and aldehydes | Utilizes waste material, efficient | Acts as a novel and effective catalyst for oxazolone (B7731731) synthesis. ut.ac.ir |
| Amine-functionalized Cellulose | Aldehydes, hydroxylamine, etc. | Bio-based, reusable catalyst | Effective for the synthesis of related isoxazol-5(4H)-one heterocycles. mdpi.com |
This table is generated based on data from the text and is for illustrative purposes.
Exploration of New Reaction Pathways for Expanding Molecular Diversity
While oxazolones are classically used in the Erlenmeyer-Plöchl synthesis, contemporary research is focused on unlocking new reaction pathways to generate more complex and diverse molecular architectures. bohrium.comresearchgate.net This expansion of their chemical reactivity is crucial for accessing novel scaffolds for drug discovery and materials science. rsc.orgresearchgate.net
One exciting area is the use of photocatalysis to drive unique transformations. For example, a ruthenium-based photocatalyst has been used for the stereoselective [2+2] cycloaddition of 4-arylidene-5(4H)-oxazolones to form 1,2-diaminotruxinic bis-amino acid derivatives. acs.org This method allows for the construction of complex cyclobutane (B1203170) rings with high selectivity, a transformation not readily achievable through traditional thermal methods. acs.org
Furthermore, oxazolones are being explored as partners in novel cycloaddition and cascade reactions. Researchers have demonstrated that oxazol-5-(4H)-ones can participate in formal [5+2] cycloadditions with vinyloxiranes, catalyzed by palladium, to furnish seven-membered lactones. researchgate.net Another innovative pathway is the decarboxylative Michael reaction between α-substituted azlactones and chromone-3-carboxylic acids, which creates hybrid molecules incorporating both chromanone and α,α-disubstituted amino acid motifs. researchgate.net These new reactions significantly broaden the synthetic utility of the oxazolone ring, transforming it from a simple intermediate into a versatile building block for diversity-oriented synthesis. rsc.org
| Reaction Type | Reagents/Catalysts | Product Scaffold | Significance |
| Photocatalyzed [2+2] Cycloaddition | Ruthenium photocatalyst, visible light | Cyclobutane bis-amino acids | Stereoselective synthesis of complex, constrained dipeptides. acs.org |
| Formal [5+2] Cycloaddition | Vinyloxiranes, Pd catalyst | Seven-membered lactones | Access to medium-sized ring systems. researchgate.net |
| Decarboxylative Michael Reaction | Chromone-3-carboxylic acids | Chromanone-amino acid hybrids | Creates novel hybrid molecules with potential biological activity. researchgate.net |
| Nucleophilic Ring Opening | Secondary amines, microwave irradiation | Substituted benzamides | Efficient route to amide derivatives. nih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Advanced Spectroscopic Characterization Techniques for Real-Time Reaction Monitoring
A deep understanding of reaction mechanisms is essential for optimization and innovation. The transient nature of intermediates in oxazolone chemistry necessitates the use of advanced spectroscopic techniques capable of real-time monitoring and characterization of reactive species.
Laser flash photolysis (transient absorption spectroscopy) has been instrumental in studying photochemical reactions of oxazolones. In the ruthenium-photocatalyzed [2+2] cycloaddition, this technique was used to directly observe and characterize the triplet diradical excited state of the oxazolone, which is the key reactive intermediate in the cycloaddition process. acs.org
In the field of mass spectrometry, techniques are being developed to probe the gas-phase structures of complex ions. For instance, infrared multiple-photon dissociation (IRMPD) spectroscopy, coupled with a free-electron laser and an FTICR mass spectrometer, has been used to confirm the oxazolone structure of b-type peptide fragments generated during collision-induced dissociation. nih.gov This provides direct evidence for the involvement of oxazolone intermediates in peptide fragmentation pathways. Such advanced methods provide unprecedented insight into reaction mechanisms that are too complex to be unraveled by conventional NMR or mass spectrometry alone. nih.gov
Integration of Oxazolone Chemistry with Flow Chemistry and Automated Synthesis Platforms
The shift from batch processing to continuous flow chemistry represents a major leap forward in chemical manufacturing, offering enhanced safety, scalability, and process control. researchgate.net This paradigm is now being applied to oxazolone chemistry, promising to accelerate both research and production.
Continuous-flow microreactors have been shown to dramatically reduce reaction times for oxazolone transformations. The photocatalyzed [2+2] cycloaddition of oxazolones, which requires 24–48 hours in a batch reactor, can be completed in just 60 minutes using a continuous-flow setup. acs.org This remarkable acceleration is due to the superior light penetration and precise temperature control achievable in microreactors.
Flow chemistry is also being leveraged to improve the sustainability and efficiency of processes where oxazolones are key intermediates, such as in solid-phase peptide synthesis (SPPS). By using flow reactors, side reactions like racemization, which often proceeds through an oxazolone intermediate, can be significantly minimized by precisely controlling residence time. chemrxiv.org The combination of flow synthesis with real-time analytical techniques (e.g., UV-Vis, IR, MS) creates automated platforms that can monitor reactions, optimize conditions, and even perform sequential reaction steps without manual intervention, paving the way for the automated, on-demand synthesis of complex molecules derived from oxazolones. researchgate.netflowchemistrysociety.com
Applications of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical reactions are discovered and optimized. Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, suggest optimal conditions, and navigate the vast chemical space for novel transformations. beilstein-journals.orgresearchgate.net
In the context of oxazolone chemistry, ML models can be trained on large datasets of known reactions to predict the best catalyst, solvent, and temperature for a desired transformation, minimizing the need for extensive trial-and-error experimentation. researchgate.netnih.gov These models can be categorized into two main types:
Global models: Trained on comprehensive databases, these models can suggest general reaction conditions for new or underexplored reactions. beilstein-journals.org
Local models: These models are fine-tuned on specific reaction families to optimize parameters like yield and selectivity with high precision. beilstein-journals.org
An exciting development is the combination of ML with automated synthesis platforms. An ML algorithm can propose a set of reaction conditions, which are then physically performed by a robotic system. The results are fed back to the algorithm, which learns and suggests the next, improved set of experiments. This closed-loop, self-driving laboratory approach can rapidly identify optimal conditions for complex reactions, including those involving oxazolone derivatives. chemrxiv.orgresearchgate.net Furthermore, some ML approaches are moving beyond simple optimization to predict the fundamental reactivity of molecules by analyzing orbital interactions, potentially forecasting entirely new reaction pathways that have not yet been considered by human chemists. neurips.cc
| ML Application | Description | Potential Impact on Oxazolone Chemistry |
| Reaction Condition Prediction | Algorithms suggest optimal catalysts, reagents, solvents, and temperatures. beilstein-journals.org | Accelerates the discovery of efficient synthetic routes to specific oxazolone derivatives. |
| Yield and Selectivity Optimization | Local models fine-tune parameters to maximize the output of a desired product. nih.gov | Improves the economic and environmental profile of oxazolone synthesis and derivatization. |
| Forward Reaction Prediction | Predicts the likely products from a given set of reactants and conditions. neurips.cc | Helps validate proposed synthetic pathways and avoid unproductive experiments. |
| Integration with Automation | ML algorithms guide high-throughput experimentation on robotic platforms. chemrxiv.orgresearchgate.net | Enables rapid, autonomous discovery and optimization of complex multi-step syntheses. |
This table is generated based on data from the text and is for illustrative purposes.
Q & A
Q. What are the common synthetic routes for preparing 4-Ethyl-2-phenyloxazol-5(4H)-one, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclocondensation of hippuric acid derivatives with aldehydes under acidic conditions. A representative protocol adapted from analogous oxazolones includes:
Q. Optimization Tips :
Q. Which spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
A multi-technique approach is essential:
Q. Spectroscopic Analysis
- ¹H/¹³C NMR :
- Oxazolone ring protons: δ 6.8–7.2 ppm (singlet)
- Ethyl group: δ 1.2–1.4 ppm (CH₃ triplet), δ 2.4–2.6 ppm (CH₂ quartet)
- Carbonyl carbons: C=O (δ 165–170 ppm), C=N (δ 150–155 ppm)
- IR Spectroscopy : C=O stretch (1750–1780 cm⁻¹), C=N stretch (1600–1650 cm⁻¹)
Q. X-ray Crystallography
| Parameter | Example Data | Source |
|---|---|---|
| Space group | P1̄ | Benzylidene-oxazolone study |
| R factor | 0.044 | Achieved in high-resolution studies |
| Bond length (C=O) | 1.214 Å | Confirmed via SHELX refinement |
Use SHELX software for structure solution, particularly to handle pseudo-symmetry in oxazolones .
Advanced Questions
Q. How can researchers resolve contradictions in reported synthetic procedures or structural data for oxazolone derivatives?
Contradictions often arise from:
- Misassignment of substituent positions (e.g., ethyl vs. ethoxymethylene groups).
- Incomplete spectroscopic data (e.g., missing NOE correlations for stereochemistry).
Q. Methodological Solutions :
- Reproduce syntheses using identical conditions from conflicting reports.
- Validate structures via 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
- Compare experimental X-ray data (e.g., C=O bond lengths) with computational models .
- Re-examine historical literature for systematic errors, as seen in corrigenda .
Q. What mechanistic insights explain the high reactivity of this compound in nucleophilic reactions?
The oxazolone core exhibits dual reactivity:
Electrophilic Ethylidene Site : The α,β-unsaturated carbonyl system undergoes Michael addition with nucleophiles (e.g., amines, thiols).
Ring-Opening Pathways : Under basic conditions, the oxazolone ring opens to form reactive intermediates (e.g., hippuryl-modified lysine adducts) .
Q. Key Findings from Peptide Reactivity Assays :
| Reaction Partner | Product Stability | Timeframe |
|---|---|---|
| Lysine | Stable adducts via addition-elimination | <10 minutes |
| Cysteine | S-Hippuryl modification (pH-dependent) | 30 minutes |
These rapid reactions explain its utility in epitope formation for immunological studies .
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) applications include:
- Frontier Molecular Orbital Analysis :
- HOMO-LUMO gaps (~4.5 eV) predict sites for electrophilic/nucleophilic attacks.
- Ethyl substitution lowers LUMO energy, enhancing reactivity compared to methyl analogs.
- Reaction Pathway Modeling :
- Simulate ring-opening energetics (e.g., activation barriers for hydrolysis).
Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Q. What strategies are effective in evaluating the potential biological activity of this compound derivatives?
Multi-Target Screening Approach :
Enzyme Inhibition Assays :
- Test acetylcholinesterase (AChE) or β-secretase (BACE-1) inhibition using colorimetric substrates.
- IC₅₀ values <10 μM indicate high potency (see isoquinoline derivative studies) .
Molecular Docking :
- Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., AChE gorge).
Cytotoxicity Profiling :
Case Study : Derivatives with ethyl groups showed enhanced blood-brain barrier permeability in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
